Cas no 71469-82-4 (Ethyl 2-(6-aminopyridin-2-yl)acetate)

Ethyl 2-(6-aminopyridin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(6-aminopyridin-2-yl)acetate
- Ethyl (6-aminopyridin-2-yl)acetate
- N-(2-Aminopyrimidin-4-yl)acetamide
- (6-amino-pyridin-2-yl)acetic acid ethyl ester
- (6-amino-pyridin-2-yl)-acetic acid ethyl ester
- AG-G-79999
- AGN-PC-00KOKT
- ANW-54156
- CTK5D4219
- ethyl (6-amino-pyridin-2-yl)-acetate
- ethyl 2-(2-aminopyridin-6-yl)acetate
- ethyl 2-(6-amino-2-pyridyl)acetate
- ethyl 2-(6-amino-pyridin-2-yl)acetate
- SBB070251
- SureCN5693092
- Ethyl (6-amino-2-pyridinyl)acetate
- 2-Pyridineacetic acid, 6-amino-, ethyl ester
- 6-AMINO-2-PYRIDINEACETIC ACID ETHYL ESTER
- AJIPGVQKXQFJNX-UHFFFAOYSA-N
- VP15098
- AB51555
- ethyl 2-(6-amino-pyridi
- TS-00200
- AKOS015891609
- DTXSID50516747
- EN300-2081202
- FT-0658743
- SCHEMBL5693092
- A837190
- 3-Oxo-1-azetidinecarboxylic acid 2-propen-1-yl ester
- MFCD09757476
- 71469-82-4
- CS-W019072
- Ethyl 6-Aminopyridine-2-acetate
- DB-010170
- SY104869
-
- MDL: MFCD09757476
- Inchi: 1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11)
- InChI Key: AJIPGVQKXQFJNX-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C([H])=C(N([H])[H])N=1)=O
Computed Properties
- Exact Mass: 180.09000
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 65.2
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.55
- PSA: 65.21000
- LogP: 1.35060
- Vapor Pressure: No data available
Ethyl 2-(6-aminopyridin-2-yl)acetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-(6-aminopyridin-2-yl)acetate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(6-aminopyridin-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066123-25g |
Ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 98% | 25g |
¥9335.00 | 2024-05-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E194727-100mg |
Ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 98% | 100mg |
¥154.90 | 2023-09-03 | |
Chemenu | CM175530-1g |
Ethyl (6-aminopyridin-2-yl)acetate |
71469-82-4 | 98% | 1g |
$146 | 2021-08-05 | |
TRC | E900173-1g |
Ethyl 2-(6-Aminopyridin-2-yl)acetate |
71469-82-4 | 1g |
$ 340.00 | 2022-06-05 | ||
Alichem | A029193387-25g |
Ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 98% | 25g |
$1550.15 | 2023-09-01 | |
TRC | E900173-100mg |
Ethyl 2-(6-Aminopyridin-2-yl)acetate |
71469-82-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0139-5G |
ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 95% | 5g |
¥ 1,907.00 | 2023-03-14 | |
Alichem | A029193387-10g |
Ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 98% | 10g |
$812.70 | 2023-09-01 | |
Enamine | EN300-2081202-0.5g |
ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 0.5g |
$410.0 | 2023-09-16 | ||
Enamine | EN300-2081202-0.05g |
ethyl 2-(6-aminopyridin-2-yl)acetate |
71469-82-4 | 0.05g |
$359.0 | 2023-09-16 |
Ethyl 2-(6-aminopyridin-2-yl)acetate Related Literature
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on Ethyl 2-(6-aminopyridin-2-yl)acetate
Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS No. 71469-82-4): A Comprehensive Overview
Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS No. 71469-82-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 2-(6-aminopyridin-2-yl)acetate is an organic compound characterized by its unique molecular structure. It consists of an ethyl ester group attached to an acetate moiety, which is further linked to a 6-aminopyridine ring. The molecular formula of this compound is C10H13N3O2, and its molecular weight is approximately 199.23 g/mol. The compound exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of Ethyl 2-(6-aminopyridin-2-yl)acetate can be achieved through several well-established methods. One common approach involves the reaction of 6-aminoisonicotinic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another method involves the coupling of 6-aminoisonicotinic acid with ethyl chloroacetate using a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS). These synthetic routes have been extensively studied and optimized to ensure efficient production of the compound.
Biological Activities
Ethyl 2-(6-aminopyridin-2-yl)acetate has been the subject of numerous biological studies due to its potential therapeutic properties. Recent research has shown that this compound exhibits significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases and pain conditions. In vitro studies have demonstrated that Ethyl 2-(6-aminopyridin-2-yl)acetate can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages.
In addition to its anti-inflammatory properties, Ethyl 2-(6-aminopyridin-2-yl)acetate has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that Ethyl 2-(6-aminopyridin-2-yl)acetate may have broad therapeutic applications in both inflammatory and neurodegenerative disorders.
Clinical Applications and Research Developments
The potential clinical applications of Ethyl 2-(6-aminopyridin-2-yl)acetate are currently being explored in various preclinical and clinical studies. Preclinical trials have demonstrated that this compound can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. These results have paved the way for further clinical investigations to evaluate its safety and efficacy in human subjects.
In recent years, several clinical trials have been initiated to assess the therapeutic potential of Ethyl 2-(6-aminopyridin-2-yl)acetate. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. Ongoing research is focused on optimizing dosing regimens and exploring combination therapies to enhance its therapeutic effects.
Conclusion
Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS No. 71469-82-4) is a promising compound with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. Its unique chemical structure and versatile synthetic routes make it an attractive candidate for further pharmaceutical development. As research in this area continues to advance, it is likely that Ethyl 2-(6-aminopyridin-2-yl)acetate will play an increasingly important role in the treatment of various diseases and conditions.
71469-82-4 (Ethyl 2-(6-aminopyridin-2-yl)acetate) Related Products
- 1396773-69-5(2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol)
- 1798466-22-4(3-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one)
- 433330-12-2(2-methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate)
- 749257-79-2(ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]-)
- 1033201-95-4(3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole)
- 1803687-27-5(6-Fluoro-3-hydroxy-4-(trifluoromethoxy)pyridine-2-acetonitrile)
- 922053-76-7(N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide)
- 2248355-58-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxycyclopropane-1-carboxylate)
- 1185299-43-7(1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride)
- 2228351-34-4(1-(1-methyl-4-nitro-1H-pyrazol-5-yl)methylcyclopropan-1-ol)
